Cas no 1539976-50-5 (4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide)

4-Amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide is a fluorinated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-fluoro substituent and a 4-amino group on the benzene ring, coupled with a 2-methylpyridin-4-yl amide moiety, enhancing its binding affinity and selectivity in biological systems. The compound’s unique scaffold makes it a valuable intermediate for developing kinase inhibitors or other targeted therapeutics. Its fluorine atom improves metabolic stability and bioavailability, while the pyridine ring contributes to favorable solubility and interaction properties. This compound is suited for exploratory studies in drug discovery, particularly in optimizing pharmacokinetic profiles and ligand-receptor interactions.
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide structure
1539976-50-5 structure
商品名:4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
CAS番号:1539976-50-5
MF:C13H12FN3O
メガワット:245.252285957336
CID:4604803

4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
    • インチ: 1S/C13H12FN3O/c1-8-6-10(4-5-16-8)17-13(18)11-3-2-9(15)7-12(11)14/h2-7H,15H2,1H3,(H,16,17,18)
    • InChIKey: YUIRFBLDXDZFHE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CN=C(C)C=1)(=O)C1=CC=C(N)C=C1F

4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-379198-5.0g
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95.0%
5.0g
$2650.0 2025-03-16
Enamine
EN300-379198-0.5g
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95.0%
0.5g
$713.0 2025-03-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01064889-1g
4-Amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95%
1g
¥4494.0 2023-04-01
Enamine
EN300-379198-1.0g
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95.0%
1.0g
$914.0 2025-03-16
Enamine
EN300-379198-0.25g
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95.0%
0.25g
$452.0 2025-03-16
Aaron
AR01BIOA-50mg
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95%
50mg
$317.00 2025-02-09
Aaron
AR01BIOA-250mg
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95%
250mg
$647.00 2025-02-09
Aaron
AR01BIOA-500mg
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95%
500mg
$1006.00 2025-02-09
Aaron
AR01BIOA-2.5g
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95%
2.5g
$2488.00 2023-12-15
Aaron
AR01BIOA-10g
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
1539976-50-5 95%
10g
$5428.00 2023-12-15

4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide 関連文献

4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1539976-50-5 and Product Name: 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide

The compound with the CAS number 1539976-50-5 and the product name 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates several key functional groups, including an amino group, a fluoro substituent, and a methylpyridine moiety, which contribute to its distinctive reactivity and biological activity.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent pharmacological effects while maintaining high selectivity and low toxicity. The 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide molecule aligns well with these criteria, making it a promising candidate for further investigation. The presence of the fluoro atom in the molecular structure is particularly noteworthy, as fluorine-containing compounds are often associated with enhanced metabolic stability and improved bioavailability. This feature is highly valued in pharmaceutical applications, where maintaining the integrity of the active moiety throughout metabolic processes is crucial.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new therapeutic agents. The combination of an amino group and a benzamide core provides a versatile scaffold that can be modified to target various biological pathways. For instance, studies have shown that benzamide derivatives exhibit inhibitory activity against several enzymes involved in inflammation and cancer progression. The addition of a fluoro substituent further enhances the pharmacological profile of these compounds by improving their binding affinity to target proteins.

Recent research has also highlighted the importance of 2-methylpyridin-4-yl groups in medicinal chemistry. These groups are known to enhance the solubility and bioavailability of drug candidates, making them particularly useful in oral formulations. The specific arrangement of atoms in this moiety allows for optimal interactions with biological targets, thereby increasing the efficacy of therapeutic agents. In particular, derivatives containing 2-methylpyridin-4-yl groups have been explored for their potential in treating neurological disorders, where precise targeting is essential.

The synthesis of 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the fluoro substituent at the 2-position of the benzamide ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoro group while minimizing side reactions.

From a computational chemistry perspective, the molecular properties of 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide have been extensively studied using various modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, which are essential for understanding its biological activity. These studies have revealed that the compound exhibits favorable interactions with target enzymes due to its optimized geometry and electronic distribution. Additionally, molecular dynamics simulations have been used to explore its behavior in different environments, such as aqueous solutions and lipid membranes.

The pharmacokinetic profile of 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide has also been evaluated through preclinical studies. These investigations have shown that the compound exhibits good oral bioavailability and rapid absorption following administration. The presence of the fluoro atom contributes to its stability in biological systems, while the methylpyridine moiety enhances its solubility. These properties make it an attractive candidate for further development into a clinical drug candidate.

In conclusion, 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising pharmacological properties. Its potential as a lead molecule for drug development is supported by both experimental evidence and computational studies. As research continues to uncover new applications for this compound, it is likely that it will play an important role in the discovery and development of novel therapeutic agents.

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